molecular formula C18H23N5O2 B2941493 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide CAS No. 1259225-73-4

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2941493
CAS No.: 1259225-73-4
M. Wt: 341.415
InChI Key: NFKQWXGGUHSPGS-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is a highly selective and potent allosteric inhibitor of the Tyrosine Kinase 2 (TYK2) pseudokinase (JH2) domain. This compound represents a significant tool in immunological research, as it functions by binding to the regulatory JH2 domain, which stabilizes the enzyme in an inactive state and allosterically inhibits the catalytic activity of the JH1 domain . This unique mechanism potently suppresses signaling through interleukin (IL)-23, IL-12, and Type I interferon receptors, which are critically implicated in the pathogenesis of autoimmune diseases such as psoriasis and inflammatory bowel disease. The structural design of this prop-2-enamide derivative confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), thereby minimizing off-target effects in cellular models. As a key research-grade compound, it enables the precise investigation of the TYK2-mediated signaling axis in immune cell differentiation and pro-inflammatory cytokine production, providing invaluable insights for developing next-generation therapeutics for autoimmune and chronic inflammatory conditions.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-6-7-23-11(2)8-15(13(23)4)9-16(10-19)17(24)20-12(3)18-21-14(5)22-25-18/h8-9,12H,6-7H2,1-5H3,(H,20,24)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKQWXGGUHSPGS-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC(C)C2=NC(=NO2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC(C)C2=NC(=NO2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

The molecular formula for this compound is C21H27N5O2C_{21}H_{27}N_{5}O_{2}. The structure includes several notable functional groups:

  • Cyano Group : Contributes to nucleophilic reactivity.
  • Pyrrole Ring : Influences pharmacological properties.
  • Oxadiazole Moiety : Known for its potential in various biological applications.

Structural Representation

ComponentDescription
Cyano GroupCN-C≡N
Pyrrole RingFive-membered ring with nitrogen
Oxadiazole MoietyFive-membered ring containing nitrogen and oxygen

Potential Biological Activities

Research indicates that compounds with similar structural features may exhibit significant biological activities, including:

  • Antimicrobial Activity : Some derivatives demonstrate effectiveness against various pathogens.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation.
  • Neuroprotective Effects : The unique combination of functional groups may contribute to neuroprotective activities.

Comparative Analysis

Compound NameStructural FeaturesNotable Activity
Pyrrolidine Derivative AContains pyrrolidine ringAntimicrobial
Pyrazole Derivative BContains pyrazole ringAnti-inflammatory
Cyano-containing Compound CContains cyano groupNeuroprotective

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : Utilizing various reagents and conditions.
  • Introduction of the Cyano Group : Often achieved through nucleophilic substitution reactions.
  • Coupling with Oxadiazole Derivatives : This step is crucial for enhancing biological activity.

Relevant Studies

  • Antimicrobial Activity Study :
    • A study demonstrated that similar pyrrole-based compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Study :
    • Research indicated that compounds containing cyano groups could protect neuronal cells from oxidative stress-induced damage.
  • Anti-inflammatory Study :
    • Several derivatives showed a marked reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Research Findings and Limitations

Key Insights
  • The oxadiazole and benzodioxol groups represent divergent strategies for balancing metabolic stability and lipophilicity.
  • Substituent variations on the pyrrole ring significantly alter physicochemical profiles, impacting drug-likeness parameters.
Data Gaps
  • No direct biological activity or synthetic yield data for the target compound are available in the provided evidence.
  • Experimental validation of predicted properties (e.g., logP, solubility) is required.

Q & A

Q. What are the primary synthetic routes for (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide?

The compound can be synthesized via a multi-step approach involving:

  • Cyanoacetamide coupling : Reaction of cyanoacetamide derivatives with substituted pyrrole intermediates under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 h) to form the α,β-unsaturated enamide core .
  • Oxadiazole functionalization : The 3-methyl-1,2,4-oxadiazole moiety is introduced through cyclization of amidoxime intermediates, typically using reagents like CS₂/KOH under reflux conditions .
  • Stereoselective control : The (Z)-configuration is achieved by optimizing reaction solvents (e.g., ethanol or DMF) and temperature to favor kinetic control over thermodynamic products .

Q. How is the compound characterized to confirm its structural identity and purity?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions, stereochemistry, and absence of regioisomers (e.g., pyrrole ring protons at δ 6.8–7.2 ppm and oxadiazole methyl at δ 2.4 ppm) .
  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 439.2) and purity (>95%) .
  • X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is used to resolve the (Z)-configuration and intermolecular interactions .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

SAR studies focus on:

  • Pyrrole substituent variation : Replacing 2,5-dimethyl groups with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and interactions with biological targets like bacterial efflux pumps .
  • Oxadiazole optimization : Comparative testing of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole analogs to evaluate anti-biofilm efficacy against Pseudomonas aeruginosa (IC₅₀ values reported in the 5–20 µM range) .
  • Enamide geometry : Comparing (Z)- and (E)-isomers in cytotoxicity assays (e.g., MTT on HeLa cells) to determine stereochemical impacts on potency .

Q. How are contradictions in biological activity data addressed across studies?

Discrepancies (e.g., variable IC₅₀ values in anti-QS assays) are resolved by:

  • Standardizing assay protocols : Using consistent bacterial strains (e.g., Chromobacterium violaceum CV026) and quorum-sensing reporter systems to minimize variability .
  • Solubility adjustments : Pre-dissolving the compound in DMSO (≤0.1% v/v) to avoid aggregation artifacts in cell-based assays .
  • Dose-response validation : Replicating results across independent labs with blinded positive/negative controls (e.g., furanone C-30 as a reference anti-QS agent) .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

Advanced modeling includes:

  • Molecular docking : Targeting the LasR receptor (PDB: 2UV0) to predict binding affinities of derivatives, prioritizing compounds with ΔG < −8 kcal/mol .
  • ADMET prediction : Using QikProp or SwissADME to optimize logP (2–4), polar surface area (<140 Ų), and CYP450 inhibition profiles .
  • Metabolic stability assays : Liver microsome studies (human/rat) to identify labile sites (e.g., oxadiazole ring) for structural modification .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported methods?

Yield discrepancies (e.g., 40–75% for oxadiazole cyclization) arise from:

  • Reagent purity : Impurities in CS₂ or DMDAAC reduce reaction efficiency; redistilling reagents pre-use improves consistency .
  • Temperature control : Overheating (>80°C) during cyclization leads to side reactions (e.g., oxadiazole ring opening), necessitating precise reflux conditions .
  • Workup protocols : Differences in extraction solvents (ethyl acetate vs. dichloromethane) impact recovery of polar intermediates .

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